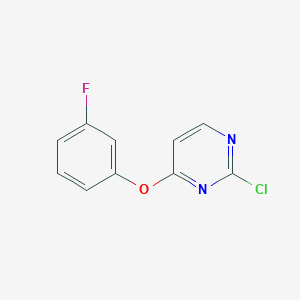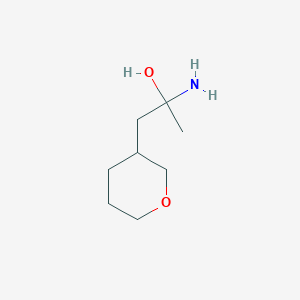
4',3,5-Trifluorobiphenyl-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’,3,5-Trifluorobiphenyl-4-carboxylic acid is an organic compound with the molecular formula C13H7F3O2 and a molecular weight of 252.19 g/mol It is a derivative of biphenyl, where three fluorine atoms are substituted at the 4’, 3, and 5 positions, and a carboxylic acid group is attached at the 4 position
Méthodes De Préparation
The synthesis of 4’,3,5-Trifluorobiphenyl-4-carboxylic acid can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are typically mild and can tolerate various functional groups, making it a versatile method for synthesizing fluorinated biphenyl derivatives.
Industrial production methods may involve the optimization of reaction conditions to increase yield and purity. This can include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
4’,3,5-Trifluorobiphenyl-4-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a common method for forming carbon-carbon bonds with this compound.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4’,3,5-Trifluorobiphenyl-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated organic compounds.
Biology and Medicine: Fluorinated compounds are often explored for their potential biological activity and as candidates for drug development.
Mécanisme D'action
The mechanism by which 4’,3,5-Trifluorobiphenyl-4-carboxylic acid exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 4’,3,5-Trifluorobiphenyl-4-carboxylic acid include other fluorinated biphenyl derivatives, such as:
3,3’,5,5’-Tetrafluorobiphenyl-4,4’-dicarboxylic acid: This compound has four fluorine atoms and two carboxylic acid groups, offering different reactivity and applications.
2,3,5-Trifluoropyridine-4-carboxylic acid: A fluorinated pyridine derivative with similar applications in research and industry.
The uniqueness of 4’,3,5-Trifluorobiphenyl-4-carboxylic acid lies in its specific substitution pattern, which can impart distinct chemical and physical properties compared to other fluorinated biphenyls.
Propriétés
Formule moléculaire |
C13H7F3O2 |
|---|---|
Poids moléculaire |
252.19 g/mol |
Nom IUPAC |
2,6-difluoro-4-(4-fluorophenyl)benzoic acid |
InChI |
InChI=1S/C13H7F3O2/c14-9-3-1-7(2-4-9)8-5-10(15)12(13(17)18)11(16)6-8/h1-6H,(H,17,18) |
Clé InChI |
BCYLWDQNPXVFCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=C(C(=C2)F)C(=O)O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(heptadecafluorooctyl)sulfonyl]amino]-](/img/structure/B12067975.png)
![4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde](/img/structure/B12067980.png)
![[[5-(4-Amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid](/img/structure/B12067982.png)

![2-[(2-Chloropyridine-3-carbonyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12068001.png)

![1H-Pyrazole-4-sulfonic acid, 5-chloro-1,3-dimethyl-, 2-[(phenylamino)carbonyl]hydrazide](/img/structure/B12068006.png)
